
(5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine: is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile oxide under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups.
Scientific Research Applications
Chemistry: In organic synthesis, (5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It can act as a ligand for various biological targets, including enzymes and receptors, making it a candidate for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its incorporation into polymeric structures can enhance the properties of materials, such as their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptors, it can act as an agonist or antagonist, influencing the signaling pathways involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- (5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanol
- (5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetic acid
- (5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)ethylamine
Comparison: Compared to similar compounds, (5-((1-Methylpyrrolidin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
[5-[(1-methylpyrrolidin-2-yl)methyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C9H16N4O/c1-13-4-2-3-7(13)5-9-11-8(6-10)12-14-9/h7H,2-6,10H2,1H3 |
InChI Key |
CMCARMYYLJHMMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2=NC(=NO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


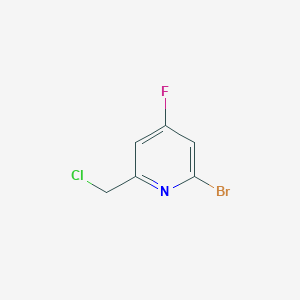


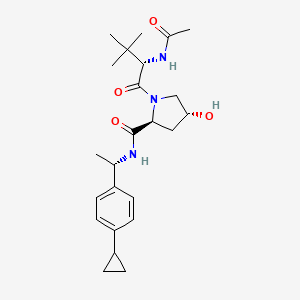
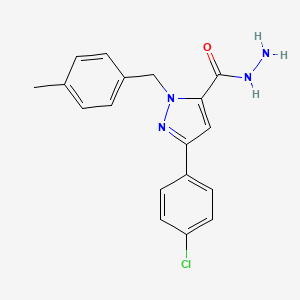
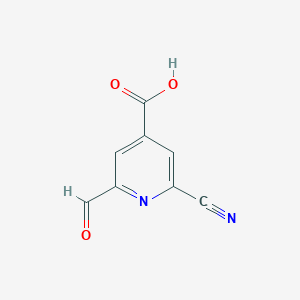
![N-[1-(3,5-difluorophenyl)ethylideneamino]-N-methylmethanamine](/img/structure/B14862109.png)
![4-(Tert-butyl)-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.02,5]decane-4-carbonitrile](/img/structure/B14862115.png)
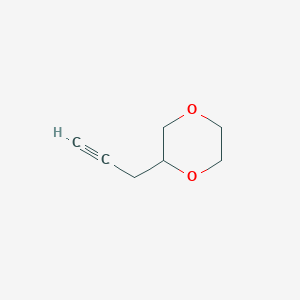
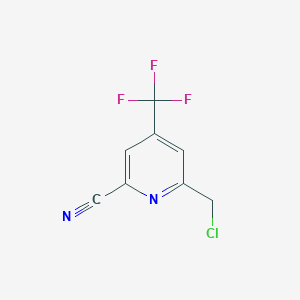
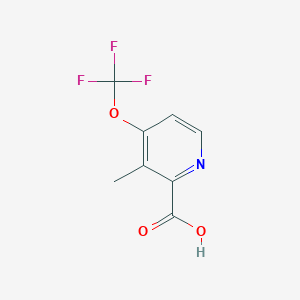
![ethyl (E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B14862132.png)


